Cas no 1334377-32-0 (1-(2E)-3-(furan-2-yl)prop-2-enoyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide)

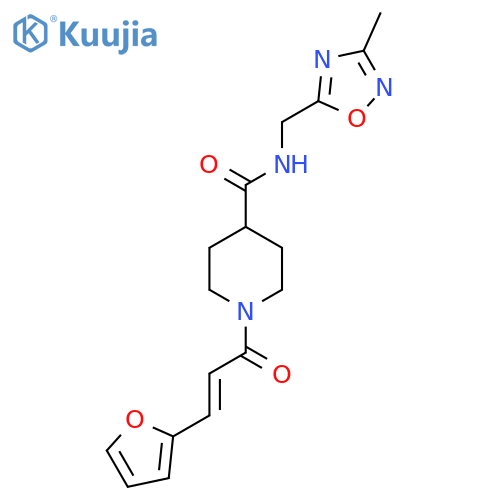

1334377-32-0 structure

商品名:1-(2E)-3-(furan-2-yl)prop-2-enoyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide

1-(2E)-3-(furan-2-yl)prop-2-enoyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(2E)-3-(furan-2-yl)prop-2-enoyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide

- 1-[(E)-3-(furan-2-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide

- 1-(3-(Furan-2-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

- 1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide

- 1334377-32-0

- F5882-5454

- (E)-1-(3-(furan-2-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

- AKOS024526964

- VU0527602-1

-

- インチ: 1S/C17H20N4O4/c1-12-19-15(25-20-12)11-18-17(23)13-6-8-21(9-7-13)16(22)5-4-14-3-2-10-24-14/h2-5,10,13H,6-9,11H2,1H3,(H,18,23)/b5-4+

- InChIKey: MNVVWHNDLPACDT-SNAWJCMRSA-N

- ほほえんだ: O=C(C1CCN(C(/C=C/C2=CC=CO2)=O)CC1)NCC1=NC(C)=NO1

計算された属性

- せいみつぶんしりょう: 344.14845513g/mol

- どういたいしつりょう: 344.14845513g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 505

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 102Ų

1-(2E)-3-(furan-2-yl)prop-2-enoyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5882-5454-40mg |

1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |

1334377-32-0 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F5882-5454-4mg |

1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |

1334377-32-0 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5882-5454-20μmol |

1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |

1334377-32-0 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5882-5454-5mg |

1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |

1334377-32-0 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5882-5454-25mg |

1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |

1334377-32-0 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F5882-5454-2μmol |

1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |

1334377-32-0 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5882-5454-20mg |

1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |

1334377-32-0 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5882-5454-5μmol |

1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |

1334377-32-0 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5882-5454-2mg |

1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |

1334377-32-0 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5882-5454-3mg |

1-[(2E)-3-(furan-2-yl)prop-2-enoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |

1334377-32-0 | 3mg |

$63.0 | 2023-09-09 |

1-(2E)-3-(furan-2-yl)prop-2-enoyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide 関連文献

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

1334377-32-0 (1-(2E)-3-(furan-2-yl)prop-2-enoyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide) 関連製品

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 857369-11-0(2-Oxoethanethioamide)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬